molecular formula C23H20Cl3NO4 B11134122 7-Chloro-1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11134122
M. Wt: 480.8 g/mol
InChI Key: IUWHRVVFRJZTRK-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dichlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable pyrrole and a chromene derivative.

    Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the propyl chain: This can be done through an etherification reaction using propan-2-ol and a suitable leaving group.

    Chlorination: The final chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, chromeno[2,3-c]pyrrole derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromeno[2,3-c]pyrrole derivatives can interact with various enzymes and receptors, modulating their activity. For example, they might inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chromeno[2,3-c]pyrrole core. This structure imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H20Cl3NO4

Molecular Weight

480.8 g/mol

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H20Cl3NO4/c1-12(2)30-9-3-8-27-20(13-4-6-16(25)17(26)10-13)19-21(28)15-11-14(24)5-7-18(15)31-22(19)23(27)29/h4-7,10-12,20H,3,8-9H2,1-2H3

InChI Key

IUWHRVVFRJZTRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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